molecular formula C16H13ClN4O3 B2383611 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902964-69-6

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No. B2383611
CAS RN: 902964-69-6
M. Wt: 344.76
InChI Key: JIMHVNKFBXTFSJ-UHFFFAOYSA-N
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Description

The compound “2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide” is a heterocyclic compound . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which are nitrogen-containing heterocycles . These compounds have been shown to have various biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved under ultrasonic-assisted conditions using a Huisgen 1,3-dipolar cycloaddition reaction . The reaction yields were reported to be good .


Molecular Structure Analysis

The molecular formula of the compound is C17H14N3O2Cl . The compound contains an aromatic ring (Ar), a methylene group (CH2), and an amide group (NH) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide” are not available, similar compounds have been involved in various chemical reactions. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized using cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .


Physical And Chemical Properties Analysis

The compound has a melting point of 211–213°C . Its 1H-NMR spectrum shows signals for the aromatic protons, the methylene protons, and the amide proton . The compound’s ESI-MS shows a molecular ion peak at m/z 327 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of pyrimidinone and oxazinone derivatives, including structures similar to the specified compound, to assess their antimicrobial potential. A study detailed the synthesis of various derivatives using citrazinic acid as a starting material, which led to compounds exhibiting good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Anticancer Potential

Another area of research has been the exploration of the anticancer potential of pyrimidine derivatives. One study synthesized 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and tested them on 60 cancer cell lines, revealing that some compounds showed appreciable cancer cell growth inhibition against several lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Biological Activities and Structural Analysis

Research also includes the synthesis of novel compounds for the evaluation of their biological activities and structural analysis. For example, studies on the crystal structures of related compounds have provided insights into their potential interaction mechanisms and stability, which is crucial for understanding their biological activities (S. Subasri et al., 2016).

Future Directions

The compound and its related structures have potential for further study due to their various biological activities . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their potential as therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can act as atp-competitive inhibitors, showing selectivity for certain kinases . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may also have similar properties, impacting its bioavailability.

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound may also lead to a range of cellular effects .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c17-12-6-2-1-4-10(12)8-21-15(23)11-5-3-7-19-14(11)20(16(21)24)9-13(18)22/h1-7H,8-9H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHVNKFBXTFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

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